

Structural analysis of the TISCH molecule

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Compound of Interest

Compound Name: TISCH

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Misconception of TISCH as a Molecule

It is important to clarify a fundamental point regarding the topic of this technical guide. The term "**TISCH**" does not refer to a specific molecule. Instead, **TISCH** is an acronym for the Tumor Immune Single-cell Hub, a comprehensive and publicly accessible database that houses a vast collection of single-cell RNA sequencing (scRNA-seq) data derived from the tumor microenvironment (TME)[1][2][3]. Therefore, a structural analysis in the traditional sense of determining the three-dimensional arrangement of atoms in a molecule is not applicable.

This guide will instead provide an in-depth technical overview of the **TISCH** database, a resource of significant value to researchers, scientists, and drug development professionals. We will delve into the structure of the database, the experimental and computational protocols employed for data processing, and the various functionalities it offers for exploring the complexities of the TME.

Introduction to the Tumor Immune Single-cell Hub (TISCH)

The Tumor Immune Single-cell Hub (**TISCH**) is a large-scale, curated database that integrates single-cell transcriptomic profiles from numerous high-quality tumor datasets across a wide array of cancer types[1]. The primary objective of **TISCH** is to provide a centralized resource for systematically visualizing, searching, and downloading gene expression atlases within the TME, thereby enabling fast, flexible, and comprehensive exploration[1][4]. By applying a uniform analysis pipeline to all datasets, **TISCH** allows for robust cross-study comparisons of gene expression in different cell types, which is crucial for understanding the heterogeneity of

the TME and its role in cancer progression and response to therapy[1][5]. The second iteration of the database, **TISCH2**, has significantly expanded the number of included datasets and cells, and has introduced new analytical functions[6][7].

Data Content and Organization

TISCH and its successor, **TISCH2**, have aggregated a substantial amount of scRNA-seq data. The quantitative scope of the database is summarized below.

Table 1: Quantitative Overview of the TISCH Database

Metric	TISCH (Initial Release)	TISCH2 (Update)
Number of Datasets	79	190
Number of Cancer Types	27	50
Total Number of Cells	~2 million	>6 million
Malignant Cells	~378,000	Not specified
Non-malignant Cells	~1.67 million	Not specified
Human Datasets with Immunotherapy	12	Not specified
Mouse Datasets with Immunotherapy	5	Not specified
PBMC Datasets from Healthy Donors	3	3

Data for **TISCH** (Initial Release) is sourced from multiple references describing the initial database[1][2][8]. Data for **TISCH2** is from publications detailing the updated version[6][9].

Experimental and Computational Protocols

The utility of the **TISCH** database is underpinned by a standardized workflow applied to all ingested datasets. This ensures consistency and comparability across diverse studies.

Data Collection and Curation

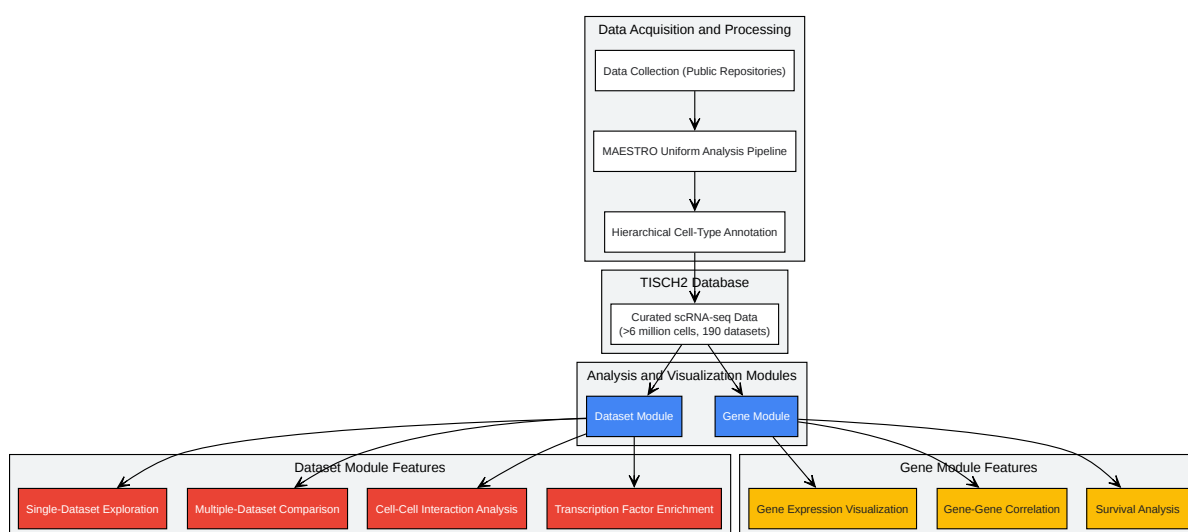
- **Data Sourcing:** scRNA-seq datasets related to tumors are collected from public repositories such as the Gene Expression Omnibus (GEO) and ArrayExpress[8].
- **Quality Control:** Datasets are curated to include only those with a sufficient number of high-quality cells (typically >1000)[8].
- **Metadata Integration:** Each dataset is accompanied by relevant metadata, including species, cancer type, treatment information, number of patients and cells, sequencing technology, and tumor stage[4].

Standardized Analysis Pipeline (MAESTRO)

TISCH employs a uniform analysis pipeline, referred to as MAESTRO, for processing all scRNA-seq data[9]. The key steps are outlined below.

- **Quality Control (Cell Level):** Individual cells are filtered based on standard metrics to remove low-quality data.
- **Batch Effect Removal:** Computational methods are used to mitigate technical variations between different samples or batches, which is crucial for accurate cross-dataset comparisons[1].
- **Clustering:** Cells are grouped into clusters based on their gene expression profiles.
- **Cell-type Annotation:** A hierarchical cell-type annotation is performed at three levels: malignancy, major-lineage, and minor-lineage[9]. This detailed annotation is a key feature of **TISCH**.
- **Differential Expression Analysis:** Genes that are differentially expressed between different cell clusters are identified[1].
- **Functional Enrichment Analysis:** Gene Set Enrichment Analysis (GSEA) is performed to identify enriched biological pathways (e.g., KEGG and HALLMARK pathways) in different cell populations[1][9].

The overall workflow of the **TISCH2** database is depicted in the following diagram.



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TISCH2 database workflow and features.

Core Functionalities and Visualization Tools

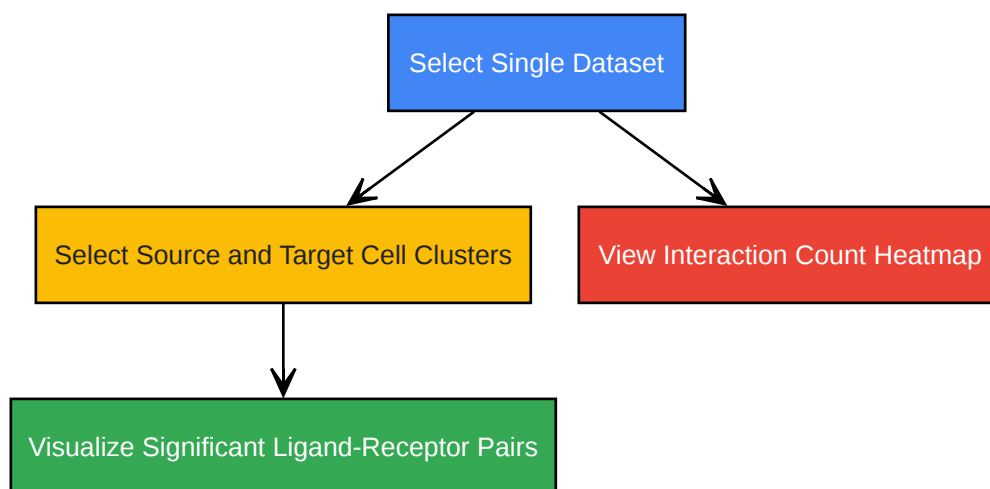
TISCH provides a user-friendly web interface with two main modules for data exploration: the Dataset module and the Gene module[2][4].

Dataset Module

This module allows for in-depth exploration of individual or multiple datasets.

- **Single-Dataset Exploration:** Users can view clustering results (e.g., on UMAP plots) and the top differentially expressed genes for each cell cluster[9]. Gene expression can be visualized on these plots.
- **Multiple-Dataset Comparison:** This feature enables the comparison of gene expression across different datasets, which is valuable for identifying consistent patterns across various cancer types or treatment conditions[1].
- **Cell-Cell Interaction (CCI) Analysis:** **TISCH2** integrates tools like CellChat to infer and visualize cell-cell communication networks based on ligand-receptor pairs[9]. This is crucial for understanding the signaling dynamics within the TME.
- **Transcription Factor (TF) Enrichment:** The database provides analyses to predict the transcriptional regulators that are active in different cell clusters, offering insights into the gene regulatory networks[9].

The logical relationship for exploring cell-cell interactions within a single dataset is illustrated below.



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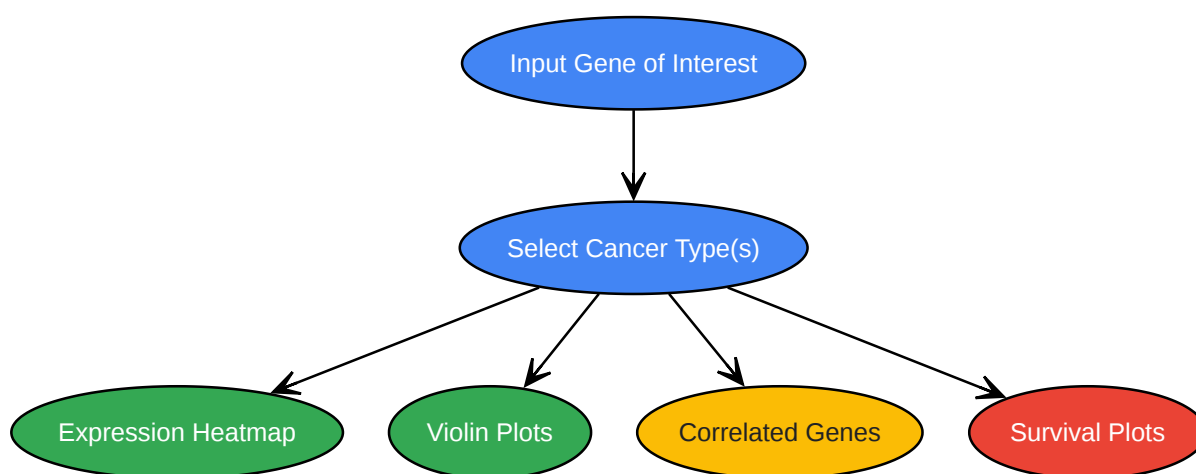
Cell-cell interaction analysis workflow.

Gene Module

The Gene module is designed for gene-centric queries across the entire database.

- Gene Expression Visualization: Users can search for a gene of interest and visualize its expression levels across different cell types and datasets using heatmaps and violin plots[10].
- Gene-Gene Correlation: **TISCH2** can identify genes whose expression patterns are correlated with a query gene, helping to uncover co-regulated genes and potential functional relationships[6].
- Survival Analysis: The platform includes functionality to perform survival analysis based on gene expression levels, linking expression patterns to clinical outcomes[6].

The workflow for a typical gene-centric query is as follows.



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Workflow for a gene-centric query in **TISCH**.

Conclusion

While "**TISCH**" is not a molecule, the Tumor Immune Single-cell Hub represents a structured and invaluable resource for the scientific community. By providing a vast, curated, and uniformly analyzed collection of single-cell transcriptomic data, **TISCH** and **TISCH2** empower researchers to investigate the intricate cellular and molecular landscape of the tumor microenvironment. Its comprehensive suite of visualization and analysis tools facilitates the

identification of novel therapeutic targets, the exploration of gene regulatory networks, and a deeper understanding of the mechanisms underlying cancer immunity and therapy response[1][4].

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References

- 1. TISCH: a comprehensive web resource enabling interactive single-cell transcriptome visualization of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontlinegenomics.com [frontlinegenomics.com]
- 3. TISCH [tisch.comp-genomics.org]
- 4. academic.oup.com [academic.oup.com]
- 5. TISCH: a comprehensive web resource enabling interactive single-cell transcriptome visualization of tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TISCH2: expanded datasets and new tools for single-cell transcriptome analyses of the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. TISCH [tisch.comp-genomics.org]
- 10. TISCH [tisch.comp-genomics.org]
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